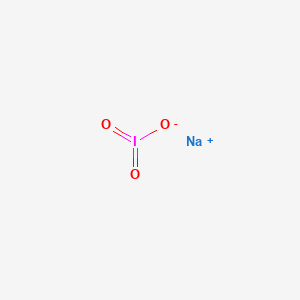
sodium;iodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase). The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.
Cyclization: The liquefied starch is treated with CGTase, which catalyzes the formation of cyclodextrins.
Separation and Purification: The resulting mixture contains alpha, beta, and gamma cyclodextrins, which are separated using techniques such as crystallization, chromatography, or membrane filtration.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving continuous production systems. Key steps include:
Starch Liquefaction: Using high-temperature and high-pressure conditions to gelatinize and hydrolyze starch.
Enzymatic Conversion: Adding CGTase to the liquefied starch to produce cyclodextrins.
Purification: Employing advanced separation techniques to isolate and purify the desired cyclodextrin.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Cyclodextrins can undergo substitution reactions to introduce functional groups, enhancing their inclusion complex formation.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or hydrogen peroxide are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acetic anhydride or succinic anhydride are used for acetylation or succinylation, respectively.
Major Products
Oxidized Cyclodextrins: These derivatives have applications in drug delivery and as catalysts.
Reduced Cyclodextrins: These are used in various industrial applications.
Substituted Cyclodextrins: These derivatives enhance the solubility and stability of guest molecules.
Wissenschaftliche Forschungsanwendungen
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: Employed in the study of enzyme kinetics and protein folding.
Medicine: Utilized in drug delivery systems to improve the bioavailability of pharmaceuticals.
Industry: Applied in food, cosmetics, and environmental industries for encapsulation and stabilization of active ingredients.
Wirkmechanismus
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins traps hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This mechanism enhances the solubility, stability, and bioavailability of guest molecules. Cyclodextrins can also modulate the release rate of encapsulated drugs, making them valuable in controlled drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Uniqueness
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property is not commonly found in other oligosaccharides. The size of the cyclodextrin cavity determines the type of guest molecules it can encapsulate, making each type of cyclodextrin (alpha, beta, gamma) suitable for different applications.
Eigenschaften
IUPAC Name |
sodium;iodate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCBONOLBHEDIL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]I(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
INaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.892 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














